6-amino-2-anilinopyrimidin-4(3H)-one

Description

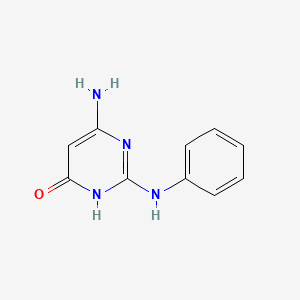

Structure

2D Structure

Propriétés

IUPAC Name |

4-amino-2-anilino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-8-6-9(15)14-10(13-8)12-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTZAEPRFMFTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-anilinopyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, often using precursors such as cyanoacetamide and aniline.

Cyclization: The key step involves cyclization, where the starting materials undergo a series of reactions to form the pyrimidine ring. This can be achieved through condensation reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors where the starting materials are mixed and reacted under controlled conditions.

Continuous Flow Synthesis: A more modern approach where the reactants are continuously fed into a reactor, allowing for more efficient and scalable production.

Analyse Des Réactions Chimiques

Aromatic Nucleophilic Substitution

One of the primary methods for synthesizing 6-amino-2-anilinopyrimidin-4(3H)-one is through aromatic nucleophilic substitution reactions. This involves the reaction of substituted anilines with pyrimidine derivatives, such as 2-chloro-4,6-dimethylpyrimidine, under microwave irradiation conditions.

-

Reaction Conditions : The reaction typically occurs in ethanol at elevated temperatures (around 160 °C) and utilizes microwave heating to enhance yield and reduce reaction time.

-

Mechanism : The mechanism involves the formation of Meisenheimer complexes, where the nucleophile (aniline) attacks the electrophilic carbon in the pyrimidine ring, leading to the substitution of a chlorine atom with the aniline group.

-

Yields : The yields for various substituted anilinopyrimidine derivatives have been reported to range from 71% to 99%, indicating a highly efficient reaction process .

Formation of Key Intermediates

In a related synthesis pathway, this compound can be derived from intermediates such as 2-amino-6-chloropyrimidin-4(3H)-one. This involves several steps:

-

Synthesis of 2-amino-6-chloropyrimidin-4(3H)-one : This is achieved by reacting guanidine hydrochloride with diethyl malonate followed by chlorination with phosphoryl chloride.

-

Nucleophilic Substitution : The chlorinated intermediate can then react with anilines through nucleophilic substitution, leading to the formation of 6-(N-anilino)pyrimidin-4(3H)-ones as precursors .

Exchange Amination

Another synthetic route includes the exchange amination process where one amino group in a pyrimidine derivative is replaced by another amine. This method can be particularly useful when synthesizing compounds with specific substitutions on the pyrimidine ring.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

6-Amino-2-anilinopyrimidin-4(3H)-one can be synthesized through various methods, often involving the reaction of anilines with pyrimidine derivatives. The compound features a pyrimidine ring substituted with an amino group and an aniline moiety, which contributes to its reactivity and biological properties.

Synthesis Methodology

- Precursor Reactions : The synthesis often begins with 2-amino-6-chloropyrimidin-4(3H)-one, which undergoes nucleophilic substitution with an appropriate aniline derivative under controlled conditions to yield this compound .

- Yield Optimization : Recent studies have focused on optimizing reaction conditions (temperature, solvent, and catalyst) to enhance yield and purity .

This compound has been investigated for its potential as a therapeutic agent, particularly in oncology.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds derived from this compound have shown promise as selective inhibitors of Aurora kinases, which are critical for mitosis and are often overexpressed in cancer cells .

Pharmacological Applications

The pharmacological potential of this compound extends beyond oncology.

Inhibition of PI3K Pathway

The compound has been identified as a selective inhibitor of the PI3K pathway, which plays a pivotal role in various cellular processes including metabolism, growth, and survival. This inhibition presents opportunities for treating diseases such as diabetes and certain types of cancer where the PI3K pathway is dysregulated .

Antimicrobial Properties

Emerging research suggests that derivatives of this compound may possess antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, warranting further investigation into its potential as an antibiotic agent .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

Mécanisme D'action

The mechanism by which 6-amino-2-anilinopyrimidin-4(3H)-one exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Thioether and Sulfanyl Derivatives

- 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one (): Replacing the anilino group with a 2-methylbenzylthio moiety introduces sulfur, which may enhance lipophilicity and alter binding interactions. Such thioether derivatives are often explored for improved metabolic stability .

- This compound is commercially available (CAS 1074-41-5) and used in drug discovery for coupling reactions .

Substituted Anilino Derivatives

- This derivative is listed with multiple synonyms and suppliers, indicating its utility in diverse studies .

- 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride (): The iodine substituent adds steric bulk and polarizability, which can influence receptor binding. Synthesized via condensation of 4-amino-2-methyl-6-chloropyrimidine with 3-iodoaniline, this compound forms hydrogen-bonded layers in its crystal structure .

Modifications to the Pyrimidinone Core

Dihydropyrimidinones

- (6S)-2-Amino-6-(3'-methoxybiphenyl-3-yl)-3,6-dimethyl-5,6-dihydropyrimidin-4(3H)-one (): This compound features a chiral center (6S) and a biphenyl group, enhancing steric complexity. It is an experimental drug (DrugBank DB07874) targeting kinases, demonstrating the pharmacological relevance of pyrimidinone derivatives .

Nitro and Nitroso Derivatives

- Synthesized with >98% purity, it highlights the versatility of pyrimidinones in functionalization .

- 2-Amino-6-tert-butylamino-3-methyl-5-nitro-3H-pyrimidin-4-one (): A nitro group at position 5 and tert-butylamino at position 6 enhance steric hindrance, possibly affecting bioavailability. Safety data indicate handling precautions due to its reactive nitro group .

Fused-Ring and Heterocyclic Analogues

- This compound (CAS 1123782-56-8) is marketed as a pharmaceutical intermediate .

- 6-Amino-2-(5-nitro-pyridin-2-ylsulfanyl)-3H-pyrimidin-4-one (): Incorporation of a nitro-pyridinylsulfanyl group introduces both electron-withdrawing and bulky substituents, which may modulate target selectivity .

Activité Biologique

6-Amino-2-anilinopyrimidin-4(3H)-one (CAS No: 103041-17-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound belongs to the pyrimidine family, characterized by a six-membered ring structure containing nitrogen atoms. Its unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C10H10N4O

- Molecular Weight : 218.22 g/mol

- Structural Features :

- An anilino group at position 2

- An amino group at position 6

- A ketone functional group at position 4

The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases. Protein kinases are crucial in regulating various cellular processes, including cell division, differentiation, and metabolism. The compound has been shown to interact with the ATP binding pockets of target kinases, leading to inhibition of their activity.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound acts as a dual inhibitor of Aurora A kinase and VEGF receptor kinases, which are implicated in cancer progression and angiogenesis .

- Antiproliferative Effects : In vitro studies have demonstrated that it exhibits antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting tumor growth:

- Inhibition Profile : It has been tested against a panel of tumor-relevant protein kinases, showing significant inhibitory activity with IC50 values in the micromolar range for Aurora A, VEGF-R2, and VEGF-R3 .

- Cell Line Studies : The National Cancer Institute (NCI) conducted screening using the sulforhodamine B assay, revealing that this compound effectively reduced cell proliferation across several cancer cell lines .

Case Studies

-

Aurora A Kinase Inhibition :

- A study examined the binding interactions between the compound and Aurora A kinase using crystallography. The structural analysis revealed critical hydrogen bonding interactions that stabilize the inhibitor within the ATP binding pocket .

- Modifications to the anilino group enhanced inhibitory potency, leading to derivatives with improved selectivity against Aurora A.

- VEGF-R Inhibition :

Table 1: Inhibitory Activity of this compound Against Selected Kinases

| Kinase | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Aurora A | 0.5 | Competitive |

| VEGF-R2 | 0.8 | Competitive |

| VEGF-R3 | 1.0 | Non-competitive |

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 1.5 | Significant reduction |

| A549 (Lung) | 1.8 | Moderate reduction |

| HCT116 (Colon) | 1.2 | Significant reduction |

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-amino-2-anilinopyrimidin-4(3H)-one derivatives?

Methodological Answer: Synthesis optimization involves reagent selection and reaction conditions. For example, methylation of the thio group can be achieved using dimethyl sulfate (K₂CO₃/EtOH) or methyl iodide (MeONa/MeOH), both yielding high product purity. Heating intermediates (e.g., 6-methyl-2-methylthio-pyrimidin-4(3H)-one) with aromatic amines at 140°C facilitates substitution. Critical parameters include temperature control, solvent choice (ethanol or methanol), and catalyst use (e.g., HCl for cyclization) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound analogs?

Methodological Answer: 1H NMR is essential for verifying substitution patterns (e.g., aromatic protons, NH₂ groups). LCMS (m/z 245 [M+H]+) confirms molecular weight, while HPLC (retention time ~0.75 minutes) ensures purity. Elemental analysis validates composition, and chromatomass spectrometry confirms individuality. For crystallographic validation, single-crystal X-ray diffraction identifies hydrogen bonding and π-π stacking interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in pyrimidinone derivatives?

Methodological Answer: SAR studies require systematic variation of substituents (e.g., aryl groups, halogens, or alkyl chains) at positions 2 and 6. For anticonvulsant activity, substituents like 3-CF₃ or 4-Br on the aniline ring enhance potency. Use in vivo models (e.g., maximal electroshock tests) and molecular docking (e.g., targeting GABA receptors) validate hypotheses. Data should include IC₅₀ values, binding affinities, and toxicity profiles .

Q. How should researchers address contradictions in reaction yields or product purity across synthetic routes?

Methodological Answer: Contradictions often arise from reagent reactivity or solvent polarity. For instance, dimethyl sulfate (method A) may yield higher reproducibility than methyl iodide (method B) due to better leaving-group properties. Use TLC or HPLC to monitor reaction progress. Recrystallization (ethanol/water mixtures) improves purity, while kinetic studies (e.g., nitration in H₂SO₄) identify rate-limiting steps .

Q. What computational strategies are effective for predicting target interactions of this compound derivatives?

Methodological Answer: Virtual screening with AutoDock Vina or Schrödinger Suite identifies potential targets (e.g., kinases, neurotransmitter receptors). Molecular dynamics simulations assess binding stability, while QSAR models correlate substituent properties (logP, polar surface area) with activity. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What are the challenges in purifying this compound hydrochloride salts?

Methodological Answer: Hydrochloride salts often retain residual solvents (e.g., ethanol) or unreacted amines. Recrystallization from ethanol/ice water mixtures reduces impurities. Monitor chloride ion incorporation via elemental analysis. For hygroscopic compounds, lyophilization prevents moisture absorption. X-ray crystallography confirms protonation sites (e.g., pyrimidinium N atoms) and hydrogen-bonding networks .

Q. How can nitration or nitrosation reactions be optimized for pyrimidinone derivatives?

Methodological Answer: Nitration in 72–82% H₂SO₄ with nitrogen oxides (NOₓ) enhances regioselectivity. Control NOₓ concentration to avoid over-nitration. For nitroso derivatives, use NaNO₂ under acidic conditions. Monitor reaction progress via UV-Vis spectroscopy (λmax ~400 nm for nitro groups). Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.